molecular formula C12H11NO B13177057 N-(3-ethynylphenyl)but-2-enamide

N-(3-ethynylphenyl)but-2-enamide

Cat. No.: B13177057
M. Wt: 185.22 g/mol
InChI Key: FJDZMRLCNUHBEE-ZZXKWVIFSA-N
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Description

N-(3-ethynylphenyl)but-2-enamide is a chemical compound with the molecular formula C₁₂H₁₁NO and a molecular weight of 185.22 g/mol . This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a but-2-enamide moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethynylphenyl)but-2-enamide typically involves the reaction of 3-ethynylaniline with but-2-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethynylphenyl)but-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-ethynylphenyl)but-2-enamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)but-2-enamide involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate cellular processes and pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethynylphenyl)acetamide
  • N-(3-ethynylphenyl)prop-2-enamide
  • N-(3-ethynylphenyl)butanamide

Uniqueness

N-(3-ethynylphenyl)but-2-enamide is unique due to the presence of both an ethynyl group and a but-2-enamide moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The ethynyl group enhances its ability to participate in various chemical reactions, while the but-2-enamide moiety provides additional sites for interaction with biological targets .

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

(E)-N-(3-ethynylphenyl)but-2-enamide

InChI

InChI=1S/C12H11NO/c1-3-6-12(14)13-11-8-5-7-10(4-2)9-11/h2-3,5-9H,1H3,(H,13,14)/b6-3+

InChI Key

FJDZMRLCNUHBEE-ZZXKWVIFSA-N

Isomeric SMILES

C/C=C/C(=O)NC1=CC=CC(=C1)C#C

Canonical SMILES

CC=CC(=O)NC1=CC=CC(=C1)C#C

Origin of Product

United States

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